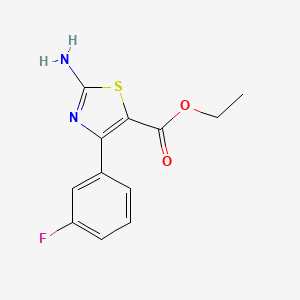

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUDHEPVYUBFST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650417 |

Source

|

| Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-78-9 |

Source

|

| Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system is a key pharmacophore, granting access to a diverse range of therapeutic activities, including but not limited to, antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][3] The targeted compound, Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, is a member of this esteemed class of molecules. Its structure, featuring a fluorine-substituted phenyl ring at the 4-position and an ethyl carboxylate group at the 5-position, suggests a high potential for novel pharmacological applications. The introduction of a fluorine atom is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of the synthesis and characterization of this promising compound, intended for researchers and professionals in the field of drug discovery and development.

Synthesis: The Hantzsch Thiazole Synthesis Pathway

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5][6] This robust reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable α-haloketone precursor and thiourea are utilized.

Conceptual Synthesis Workflow

Caption: Hantzsch synthesis of the target compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its appropriate boiling point for the reaction temperature. The reflux condition ensures the reaction proceeds at a sufficient rate. The final precipitation in ice-cold water and subsequent recrystallization are crucial for isolating a pure product.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of ethyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate and thiourea in absolute ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized molecule. This involves spectroscopic methods to determine the molecular structure and connectivity, and crystallographic analysis to understand its three-dimensional arrangement.

Spectroscopic Analysis Workflow

Caption: Spectroscopic characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for the aromatic protons of the 3-fluorophenyl ring, the protons of the ethyl group, and the amine protons. The aromatic region will display a complex splitting pattern due to fluorine-proton and proton-proton couplings. The ethyl group will show a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The amine (-NH₂) protons are expected to appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will resonate at a significantly downfield chemical shift. The carbon atoms of the thiazole and phenyl rings will appear in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂CH₃ | ~1.3 (triplet) | ~14 |

| -CH₂CH₃ | ~4.3 (quartet) | ~61 |

| -NH₂ | ~7.5 (broad singlet) | - |

| Aromatic C-H | 7.1 - 7.8 (multiplet) | 115 - 135 |

| Thiazole C-S | - | ~110 |

| Phenyl C-F | - | ~163 (doublet, ¹JCF ≈ 245 Hz) |

| Thiazole C-N | - | ~160 |

| Thiazole C-NH₂ | - | ~170 |

| C=O (Ester) | - | ~165 |

Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3400 - 3300 (two bands) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 2980 - 2850 |

| C=O (ester) | Stretching | 1720 - 1700 |

| C=N (thiazole) | Stretching | 1620 - 1580 |

| C=C (aromatic/thiazole) | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound (C₁₂H₁₀FN₃O₂S), the expected molecular weight is approximately 295.05 g/mol . The high-resolution mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to this mass.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule. Based on the structures of similar thiazole derivatives, the thiazole ring is expected to be essentially planar. The 3-fluorophenyl ring will be twisted out of the plane of the thiazole ring. Intermolecular interactions, such as hydrogen bonding involving the amine group and the carbonyl oxygen, as well as π-π stacking between the aromatic rings, are anticipated to play a significant role in the crystal packing.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][3]

-

Antimicrobial Agents: Many 2-aminothiazole derivatives have shown potent activity against various bacterial and fungal strains.[3]

-

Anticancer Activity: The 2-aminothiazole core is present in several approved anticancer drugs and numerous investigational agents, often targeting protein kinases.

-

Anti-inflammatory Properties: This class of compounds has also been explored for its potential to modulate inflammatory pathways.[1]

-

Antitubercular Agents: The 2-aminothiazole-4-carboxylate scaffold, in particular, has been identified as a promising template for the development of new drugs against Mycobacterium tuberculosis.

The title compound, with its specific substitution pattern, represents a novel entity for screening in these and other therapeutic areas. The presence of the 3-fluorophenyl group could enhance its binding to target proteins and improve its pharmacokinetic profile.

Conclusion

This compound is a molecule of significant interest due to its foundation on the biologically active 2-aminothiazole scaffold. Its synthesis via the Hantzsch reaction is straightforward, and its structure can be thoroughly characterized using a combination of modern spectroscopic and crystallographic techniques. The insights gained from such characterization are invaluable for understanding its chemical properties and for guiding its exploration as a potential therapeutic agent. This guide provides a solid framework for researchers to synthesize, characterize, and further investigate this promising compound.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Synthesis of thiazoles. (2019). YouTube. [Link]

-

Thiazole. (n.d.). CUTM Courseware. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 2-((4-Fluorophenyl)amino)-1,3-thiazole-4-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Thiazole Derivative

In the dynamic field of medicinal chemistry, the 2-aminothiazole scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, yet largely uncharacterized, member of this family: Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. As of the current literature, a dedicated experimental profile for this precise molecule is not publicly available. This document, therefore, serves a dual purpose: to meticulously collate and extrapolate the physicochemical properties of this compound based on established principles and data from closely related analogues, and to provide a robust framework of experimental protocols for its empirical characterization. Our approach is grounded in the understanding that a comprehensive grasp of a molecule's physical and chemical attributes is the bedrock of successful drug discovery and development.

The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole motif is a recognized "privileged structure" in drug design, attributed to its ability to interact with a wide array of biological targets.[1] Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its therapeutic potential. This heterocyclic system is a key component in drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functional versatility of the 2-aminothiazole ring, with its hydrogen bond donors and acceptors, allows for a multitude of interactions with biological macromolecules, making it a fertile ground for the design of novel therapeutics.

Predicted Physicochemical Profile

In the absence of direct experimental data, we can project the likely physicochemical properties of this compound by examining its constituent parts and data from analogous compounds.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₁₂H₁₀FN₃O₂S | Based on the chemical structure. |

| Molecular Weight | 279.29 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 130 - 160 | Analogues such as 4-(4-fluorophenyl)thiazol-2-amine have a melting point of 122-124 °C.[4] The addition of the ethyl carboxylate group is expected to increase the melting point due to increased molecular weight and potential for intermolecular interactions. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, acetone). | The thiazole product from a similar Hantzsch synthesis is poorly soluble in water.[5] The presence of the polar amino and carboxylate groups will contribute to some water solubility, while the phenyl ring and ethyl group will enhance solubility in organic solvents. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Calculated LogP for similar structures like ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is 2.3.[6] The fluorophenyl group will increase lipophilicity. |

| pKa | Amine (NH₂): ~4-5; Thiazole N: ~1-2 | The amino group is expected to be weakly basic. The thiazole nitrogen is very weakly basic due to the aromatic nature of the ring. |

Synthesis and Structural Elucidation: A Proposed Pathway

The most probable synthetic route to this compound is a variation of the classic Hantzsch thiazole synthesis.[5][7] This well-established method offers a reliable and high-yielding pathway to the 2-aminothiazole core.

Proposed Synthetic Workflow

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Step-by-Step Experimental Protocol: Synthesis

-

Knoevenagel Condensation:

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine and acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting crude ethyl 2-(3-fluorobenzylidene)-3-oxobutanoate by column chromatography.

-

-

Thiazole Ring Formation:

-

Dissolve the purified ethyl 2-(3-fluorobenzylidene)-3-oxobutanoate (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

-

Structural Characterization Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum would show signals for the ethyl group (a triplet and a quartet), aromatic protons (multiplets in the aromatic region), and a broad singlet for the amino protons which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the carbons of the thiazole ring.

-

¹⁹F NMR: This will show a signal characteristic of the fluorine atom on the phenyl ring, with coupling to adjacent protons.

3.3.2. Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.

3.3.3. Infrared (IR) Spectroscopy

-

The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C=N stretching of the thiazole ring, and C-F stretching of the fluorophenyl group.

Experimental Determination of Physicochemical Properties

The following protocols are standard methods for the empirical determination of the key physicochemical properties of a novel compound.

Melting Point Determination

-

Use a calibrated digital melting point apparatus.

-

Place a small amount of the dry, crystalline compound into a capillary tube.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point to ensure accuracy.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Solubility Assessment

-

Prepare saturated solutions of the compound in various solvents (e.g., water, ethanol, DMSO, buffers at different pH values).

-

Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with agitation.

-

Centrifuge or filter the solutions to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination (Shake-Flask Method)

-

Prepare a solution of the compound in the higher-density solvent (usually water).

-

Add an equal volume of n-octanol.

-

Shake the mixture vigorously for a predetermined time to allow for partitioning.

-

Allow the two phases to separate completely (centrifugation can be used to aid separation).

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique.

-

Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Significance and Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a versatile pharmacophore with a broad spectrum of reported biological activities.

Caption: Potential biological activities of the target compound.

Derivatives of 2-aminothiazole have shown promise as:

-

Anticancer Agents: Many 2-aminothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases.

-

Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs, and novel derivatives continue to be explored for their activity against resistant strains of bacteria and fungi.[8]

-

Anti-inflammatory Drugs: The scaffold has been incorporated into molecules targeting enzymes involved in the inflammatory cascade.

The introduction of a 3-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Therefore, this compound represents a promising lead compound for further investigation and optimization in various therapeutic areas.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation. By leveraging data from analogous compounds and established experimental protocols, researchers can efficiently approach the study of this novel molecule. The privileged nature of the 2-aminothiazole scaffold, combined with the strategic inclusion of a fluorophenyl moiety, positions this compound as a molecule of significant interest for future drug discovery endeavors.

References

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

1H NMR and 13C NMR spectral data for Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate

Forward-Looking Statement

Executive Summary: The Role of NMR in Structural Elucidation

This compound is a member of the 2-aminothiazole family, a class of heterocyclic compounds that are prominent scaffolds in medicinal chemistry due to their diverse biological activities. Accurate structural confirmation is a critical step in the synthesis and development of new chemical entities. NMR spectroscopy stands as the cornerstone of molecular structure determination in solution, providing unparalleled insight into the chemical environment of individual atoms. This document provides a comprehensive, predicted analysis of the ¹H and ¹³C NMR spectra of the title compound, detailing the rationale behind chemical shift assignments and coupling patterns, with a particular focus on the influence of the 3-fluorophenyl substituent.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum offers a detailed map of the hydrogen atoms within the molecule. For this compound, the spectrum can be logically segmented into the aromatic region, the amino group, and the ethyl ester moiety. The presence of a fluorine atom on the phenyl ring introduces heteronuclear coupling, which is a key diagnostic feature.

Tabulated ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ~7.45 - 7.55 | m | 1H | - | H-6' |

| ~7.35 - 7.45 | td | 1H | ³JHH ≈ 7.9, ⁴JHH ≈ 5.8 | H-5' |

| ~7.20 - 7.30 | m | 1H | - | H-2' |

| ~7.05 - 7.15 | ddd | 1H | ³JHH ≈ 8.2, ²JHF ≈ 9.0, ⁴JHH ≈ 2.5 | H-4' |

| ~5.60 | br s | 2H | - | -NH₂ |

| 4.38 | q | 2H | ³JHH = 7.1 | -OCH₂CH₃ |

| 1.40 | t | 3H | ³JHH = 7.1 | -OCH₂CH₃ |

In-Depth Signal Interpretation

-

Aromatic Protons (3-Fluorophenyl Group): The four protons on the fluorophenyl ring are chemically non-equivalent and are expected to resonate in the downfield region of the spectrum. The fluorine atom will induce through-bond coupling to nearby protons. Specifically, the proton at the 4'-position (H-4') is expected to show a doublet of doublet of doublets pattern due to ortho and para proton-proton couplings, as well as a significant two-bond proton-fluorine coupling (²JHF), typically in the range of 40-60 Hz.[1][2] The other aromatic protons will also exhibit complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-F) couplings.[1][2]

-

Amino Protons (-NH₂): The two protons of the 2-amino group are expected to appear as a broad singlet. This broadening is a consequence of the quadrupolar nature of the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid in the solvent. In many 2-aminothiazole derivatives, this signal is observed in the range of 5-8 ppm.[3]

-

Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two characteristic signals. The methylene protons (-OCH₂) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) appear as a triplet, coupled to the two methylene protons. The vicinal coupling constant (³JHH) of ~7.1 Hz is typical for a freely rotating ethyl group.[4][5]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A key feature will be the carbon-fluorine (C-F) couplings, which are highly diagnostic for identifying the fluorinated carbon and its neighbors. The spectrum is typically recorded with proton decoupling, so each unique carbon atom appears as a single peak, unless coupled to fluorine.

Tabulated ¹³C NMR Data

The following table outlines the predicted ¹³C NMR data, assuming the spectrum is recorded in CDCl₃ on a 100 MHz spectrometer.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Coupling Constant (JCF, Hz) | Assignment |

|---|---|---|---|

| ~169.5 | s | - | C =O (Ester) |

| ~162.8 | d | ¹JCF ≈ 245 | C-3' |

| ~160.2 | s | - | C-2 (Thiazole) |

| ~148.0 | s | - | C-4 (Thiazole) |

| ~136.1 | d | ³JCF ≈ 8 | C-1' |

| ~130.5 | d | ³JCF ≈ 8 | C-5' |

| ~122.7 | d | ⁴JCF ≈ 3 | C-6' |

| ~115.8 | d | ²JCF ≈ 21 | C-4' |

| ~113.4 | d | ²JCF ≈ 23 | C-2' |

| ~109.3 | s | - | C-5 (Thiazole) |

| ~61.0 | s | - | -OC H₂CH₃ |

| ~14.4 | s | - | -OCH₂C H₃ |

In-Depth Signal Interpretation

-

Thiazole and Ester Carbons: The carbon of the ester carbonyl group is the most deshielded, appearing at the lowest field. The C-2 carbon of the thiazole ring, bonded to two nitrogen atoms (in the ring and the amino group), is also significantly deshielded. The C-4 and C-5 carbons of the thiazole ring are expected at higher fields.

-

Fluorophenyl Carbons: The carbon atom directly bonded to fluorine (C-3') will exhibit a very large one-bond coupling constant (¹JCF), typically around 240-250 Hz.[2] The carbons ortho (C-2', C-4') and meta (C-1', C-5') to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.[1][6] These characteristic splitting patterns are definitive for assigning the carbons of the fluorophenyl ring.

Visualization of Molecular Structure and Experimental Workflow

Visual aids are essential for correlating spectral data with the molecular structure and for outlining the experimental process.

Molecular Structure with Atom Numbering for NMR Assignments

Caption: A validated workflow for acquiring and processing NMR spectra.

Detailed Experimental Protocols

A self-validating protocol ensures reproducibility and accuracy of the obtained spectral data.

Sample Preparation

-

Accurately weigh 10-15 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4 cm).

Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency to the deuterium signal of CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will show sharp, symmetrical peaks.

-

For ¹H NMR:

-

Acquire a single-pulse experiment with a 30° or 45° pulse angle.

-

Set the spectral width to encompass all expected signals (e.g., -1 to 11 ppm).

-

Collect 16 scans with a relaxation delay of 2-5 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled single-pulse experiment.

-

Set the spectral width to cover the full range of organic carbons (e.g., 0 to 200 ppm).

-

Collect a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more), with a relaxation delay of 2 seconds.

-

References

A comprehensive list of authoritative sources is provided for further reading and verification.

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

-

Duke University NMR Center. Coupling constants. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 2-Aminothiazole (HMDB0245029). Available at: [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. Available at: [Link]

-

ScienceDirect. Fluorine Coupling Constants. Available at: [Link]

-

Chemistry LibreTexts. NMR - Interpretation. Available at: [Link]

-

JEOL. Structure Elucidation of Fluorinated Compounds by NMR. Available at: [Link]

-

ResearchGate. An Overview of Fluorine NMR. Available at: [Link]

-

Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. Available at: [Link]

-

CORE. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. Available at: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

Sources

- 1. The Duke NMR Center Coupling constants [sites.duke.edu]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. rsc.org [rsc.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a substituted 2-aminothiazole core. This structural motif is of significant interest in medicinal chemistry and drug discovery, as thiazole derivatives are known to exhibit a wide range of biological activities.[1][2] The precise characterization of such molecules is paramount for understanding their chemical properties, metabolic fate, and potential as therapeutic agents. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict fragmentation patterns, and present a detailed experimental protocol. The insights provided herein are designed to empower researchers to develop robust and reliable analytical methods for this and structurally related compounds.

I. Foundational Principles: Choosing the Right Ionization Technique

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization source significantly impacts the quality of the mass spectrum and the structural information that can be obtained. For a molecule like this compound, which possesses moderate polarity and thermal stability, several "soft" ionization techniques are viable. Soft ionization methods are preferred as they minimize fragmentation during the ionization process, ensuring the observation of the intact molecular ion.[4][5]

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a widely used technique for analyzing polar and semi-polar molecules.[5][6] It involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation to yield gas-phase ions.[7] Given the presence of the amino group and ester functionality, which can be readily protonated, ESI in positive ion mode is a highly suitable choice for this compound. The resulting spectrum would be expected to show a prominent protonated molecule, [M+H]⁺. One of the key advantages of ESI is its compatibility with liquid chromatography (LC), allowing for the analysis of complex mixtures.[5]

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another powerful soft ionization technique, particularly well-suited for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[4][8] In APCI, the sample is vaporized in a heated nebulizer and then ionized through chemical reactions with reagent gas ions generated by a corona discharge.[6] For this compound, APCI would also be expected to produce a strong [M+H]⁺ ion.[9] APCI can be more robust than ESI for certain sample matrices and is often considered a complementary technique.[4][6]

Rationale for Selection: ESI vs. APCI

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Analyte Polarity | Ideal for polar to highly polar compounds.[6] | Suitable for moderately polar to non-polar compounds.[4][8] |

| Thermal Stability | Not a primary requirement. | Requires thermal stability for vaporization.[8] |

| Ionization Mechanism | Desolvation of charged droplets.[7] | Gas-phase ion-molecule reactions.[8] |

| Multiple Charging | Common for large biomolecules. | Primarily produces singly charged ions.[10] |

| Flow Rate Compatibility | Lower flow rates are often preferred. | Can accommodate higher flow rates than ESI.[10] |

For this compound, both ESI and APCI are excellent choices. The presence of the basic amino group makes it highly amenable to protonation in both sources. The final selection may depend on the specific LC conditions and the presence of co-eluting matrix components. In many drug development laboratories, both sources would be screened during method development to determine the optimal conditions for sensitivity and signal stability.[8]

II. Deciphering the Fragmentation: Tandem Mass Spectrometry (MS/MS)

While the initial mass spectrum provides the molecular weight of the compound, tandem mass spectrometry (MS/MS) is essential for structural elucidation.[11][12] In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID).[11] The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Predicted Fragmentation Pathway

Based on the structure of this compound, we can anticipate several characteristic fragmentation pathways. The thiazole ring, while aromatic, can undergo ring-opening upon sufficient energetic activation.[13][14] The ester and amino functionalities also represent likely sites of fragmentation.

A plausible fragmentation pathway is illustrated below:

Caption: Predicted MS/MS fragmentation pathway of this compound.

Expected Fragment Ions

| Ion | Proposed Structure/Loss | Predicted m/z |

| [M+H]⁺ | Protonated Molecule | 295.06 |

| [M+H - C₂H₄]⁺ | Loss of ethylene from the ethyl ester | 267.03 |

| [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester | 249.03 |

| [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide | 221.03 |

| [C₆H₄F]⁺ | 3-fluorophenyl cation | 95.03 |

The presence of the fluorine atom provides a distinct isotopic signature that can aid in the confirmation of fluorine-containing fragments.

III. Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust method for the analysis of this compound using LC-MS/MS. This workflow is designed to be self-validating by incorporating essential quality control measures.

A. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution.

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

-

Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interfering substances. Spike the extracted matrix with the working solutions to prepare calibration standards and quality control samples.

B. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

C. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

-

Desolvation Temperature: 350 - 450 °C.

-

MS Scan Mode: Full scan from m/z 50 to 500 to confirm the presence of the [M+H]⁺ ion.

-

MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 295.06. Optimize the collision energy to achieve a good distribution of fragment ions.

D. Data Acquisition and Analysis Workflow

Caption: A streamlined workflow for LC-MS/MS data acquisition, processing, and reporting.

IV. Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is a critical component of its characterization in a drug discovery and development setting. By employing soft ionization techniques such as ESI or APCI coupled with tandem mass spectrometry, researchers can confidently determine its molecular weight and elucidate its structure through fragmentation analysis. The methodologies outlined in this guide provide a solid foundation for developing and validating robust analytical methods for this and other novel thiazole derivatives.

Future work could involve high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, further increasing the confidence in elemental composition assignments.[2] Additionally, the application of these techniques to in vitro and in vivo metabolism studies will be crucial in identifying and characterizing potential metabolites, providing a more complete picture of the compound's pharmacological profile.

V. References

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

-

Martin, J. W., Smithwick, M. M., Braune, B. M., Hoekstra, P. F., Muir, D. C., & Mabury, S. A. (2004). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology, 38(13), 3695–3702.

-

Wikipedia. (2024). Atmospheric-pressure chemical ionization. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2010). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 29(5), 776–797.

-

Salem, M. A. I., Abdou, W. M., Ali, T. E., Kamal, A. A., & Barghash, R. F. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 3(1), 94-102.

-

AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry | Request PDF. Retrieved from [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). Journal of Analytical Methods in Chemistry, 2021, 8883657.

-

Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques, 6(6), 1000279.

-

Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. (2018). Journal of Chromatographic Science, 56(8), 717–724.

-

Wikipedia. (2024). Tandem mass spectrometry. Retrieved from [Link]

-

Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (2021). International Journal of Molecular Sciences, 22(21), 11571.

-

Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 44(5), 477-488.

-

Taylor & Francis. (n.d.). APCI – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]

-

Tandem Mass Spectroscopy in Diagnosis and Clinical Research. (2015). Indian Journal of Clinical Biochemistry, 30(2), 125–135.

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 856.

-

Synthesis of novel 2-amino thiazole derivatives. (2010). Der Pharma Chemica, 2(4), 363-372.

-

ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Rashkes, Y. V., Mil'grom, Y. M., & Ambartsumova, R. F. (1987). Mass spectrometric study of thiocarbamoyl-substituted 2-aminothiazoles and 2-iminothiazolines. 1. Aliphatic derivatives. Chemistry of Heterocyclic Compounds, 23(10), 1124-1130.

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal, 24, 60-81.

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aminothiazole. Retrieved from [Link]

-

Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2022). Molecules, 27(19), 6653.

-

PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

-

Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. (2006). Journal of Beijing Jiaotong University, 30(3), 40-42.

-

Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2020). Accounts of Chemical Research, 53(11), 2649–2660.

-

MOLBASE. (n.d.). Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 2-((4-Fluorophenyl)amino)-1,3-thiazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. excli.de [excli.de]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. article.sapub.org [article.sapub.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate

A Predictive and Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged pharmacophore, forming the core of numerous clinically significant drugs and biologically active molecules. The introduction of a fluorinated phenyl group at the 4-position, as in Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, is a strategic design element in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. While the specific crystal structure of this compound has not been publicly reported, this guide provides a comprehensive technical framework for its determination and analysis. We present a detailed, field-proven methodology encompassing synthesis, crystallization, single-crystal X-ray diffraction, and structure elucidation. Furthermore, based on an extensive analysis of structurally related compounds, we offer expert predictions on the molecular geometry and the influential intermolecular interactions—such as hydrogen bonding and halogen-influenced π-stacking—that are anticipated to govern its supramolecular architecture. This document serves as a predictive roadmap and a practical guide for researchers engaged in the structural characterization of novel thiazole derivatives.

Introduction: The Significance of the Target Structure

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The title compound, this compound, integrates this key heterocycle with two other important pharmacophoric features: an ethyl carboxylate group, which can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, and a 3-fluorophenyl substituent.

The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in drug design.[2] Fluorine's high electronegativity can profoundly influence a molecule's electronic properties, pKa, metabolic stability, and binding affinity through specific non-covalent interactions.[2][3] Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is therefore not merely an academic exercise; it is a critical step in understanding the structure-activity relationship (SAR). An atomic-resolution structure provides invaluable insights into:

-

Molecular Conformation: The preferred spatial arrangement of the flexible ethyl ester and the rotational orientation of the fluorophenyl ring.

-

Intermolecular Interactions: The specific hydrogen bonds, halogen bonds, and π-π stacking interactions that dictate how molecules recognize each other and pack in the solid state.[4] This information is a surrogate for understanding potential interactions in a protein binding pocket.

-

Pharmacophore Modeling: Providing a rigid, experimentally validated model for computational drug design and virtual screening campaigns.

This guide outlines the complete workflow for obtaining and interpreting the crystal structure of this promising, yet uncharacterized, molecule.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

Synthesis via Hantzsch Thiazole Synthesis

The most direct and reliable method for preparing the title compound is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[5][6][7][8][9]

Proposed Synthetic Protocol:

-

Reactant Preparation: The synthesis requires two key precursors: thiourea and an appropriate α-bromo-β-ketoester, namely ethyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate.

-

Reaction: Equimolar amounts of thiourea and the α-bromo-β-ketoester are dissolved in a suitable solvent, typically ethanol or methanol.

-

Condensation: The mixture is heated to reflux for several hours. The reaction proceeds via an initial S-alkylation of the thiourea by the α-bromo-β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]

-

Work-up and Purification: After cooling, the reaction mixture is often poured into a basic solution (e.g., 5% Na₂CO₃) to neutralize any generated HBr and precipitate the product.[5] The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure, powdered product.

The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is the most crucial and often most challenging step. The goal is to encourage the molecules to slowly transition from a disordered solution to a highly ordered solid lattice.[10]

Key Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a clean vial. The vial is covered with a cap containing a few pinholes to allow the solvent to evaporate over several days to weeks.[10][11] The gradual increase in concentration promotes slow, ordered crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble.[12][13] Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool to room temperature very slowly, often in a dewar or an insulated container.[11][14]

The choice of solvent is paramount. A good solvent system is one in which the compound has moderate solubility, allowing for the creation of a supersaturated solution under controlled conditions.

X-ray Crystallography: Elucidating the Atomic Structure

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, its structure can be determined using single-crystal X-ray diffraction.[15]

Experimental Workflow

The process follows a well-defined, multi-step protocol.

Step-by-Step Protocol:

-

Crystal Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.[16]

-

Preliminary Screening: The mounted crystal is exposed to the X-ray beam to confirm its quality and to determine the unit cell parameters and Bravais lattice.[15][17]

-

Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.[18]

-

Data Integration and Reduction: The raw diffraction images are processed. The intensities of thousands of individual reflections are integrated, corrected for experimental factors (like absorption), and scaled.[15]

-

Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that generate an initial electron density map from the reflection intensities.[19][20] This map reveals the positions of the heavier atoms (S, F, O, N, C).

-

Structure Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a least-squares process, which iteratively adjusts atomic positions, and thermal displacement parameters to improve the agreement between the observed diffraction data (Fo) and the data calculated from the model (Fc).[21][22][23] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

Anticipated Crystallographic Data

Based on similar small organic molecules, the following crystallographic parameters can be anticipated.

| Parameter | Predicted Value / Type | Causality & Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for non-chiral small organic molecules, allowing for efficient packing through symmetry elements like screw axes and glide planes. |

| Space Group | P2₁/c or P-1 (Monoclinic); P2₁2₁2₁ (Orthorhombic) | These space groups are statistically prevalent for organic molecules as they accommodate common intermolecular interactions without imposing high molecular symmetry. P2₁/c is the most common for centrosymmetric packing. |

| Z (Molecules/Unit Cell) | 2, 4, or 8 | This integer value is dictated by the symmetry of the chosen space group and reflects how many molecules are related by symmetry operations within one unit cell. |

| R-factor (R1) | < 0.05 (5%) | The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% for the final refined structure indicates a high-quality, reliable solution.[20] |

| Goodness-of-Fit (GooF) | ~1.0 | This parameter should converge to a value close to 1.0 for a well-refined structure, indicating that the model appropriately fits the data and that the weighting scheme is correct.[20] |

Predicted Molecular and Supramolecular Structure

Molecular Geometry

The structure of the title compound is expected to exhibit specific geometric features.

Predicted Bond Lengths and Angles:

| Feature | Predicted Value | Rationale |

| Thiazole Ring | Largely Planar | The aromatic nature of the 1,3-thiazole ring will enforce planarity. |

| C4-C(phenyl) Torsion Angle | 30-50° | Steric hindrance between the thiazole ring and the ortho-hydrogen of the phenyl ring will likely prevent co-planarity. This twisted conformation is common in 4-phenylthiazole derivatives. |

| C5-C(ester) Bond Length | ~1.48 Å | This single bond connects two sp² hybridized carbons and will show partial double bond character due to conjugation between the thiazole ring and the carbonyl group. |

| C=O (ester) Bond Length | ~1.22 Å | Typical value for a carbonyl double bond in an ester, slightly elongated due to conjugation. |

| C-F (phenyl) Bond Length | ~1.35 Å | Characteristic bond length for an aryl C-F bond, which is strong and relatively unreactive. |

Supramolecular Architecture: The Role of Intermolecular Interactions

The crystal packing will be a delicate balance of several key non-covalent interactions.

-

Hydrogen Bonding: The primary amino group (-NH₂) is an excellent hydrogen bond donor, while the thiazole ring nitrogen (N3) and the ester carbonyl oxygen are strong acceptors. The most probable and stabilizing interaction is the formation of a centrosymmetric dimer via a pair of N-H···N hydrogen bonds, a motif commonly observed in 2-aminothiazole and 2-aminothiadiazole structures.[24][25] This creates a robust R²₂(8) graph-set motif.

-

Halogen-Influenced Interactions: The electronegative fluorine atom on the phenyl ring will create a region of positive electrostatic potential on the opposite side of the C-F bond (the σ-hole), which can participate in halogen bonding. More significantly, it will influence the aromatic π-system. The electron-withdrawing nature of fluorine polarizes the phenyl ring, making it electron-deficient.[26][27] This promotes favorable π-π stacking interactions with the more electron-rich thiazole ring of an adjacent molecule in a parallel-displaced or T-shaped geometry.[28][29][30][31]

-

Other Weak Interactions: Weaker C-H···O and C-H···F interactions are also expected to contribute to the overall stability of the crystal lattice, connecting the primary hydrogen-bonded dimers into a three-dimensional network.

Advanced Structural Analysis: Hirshfeld Surface Analysis

To provide a quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis should be performed on the final crystal structure.[32] This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of all close intermolecular contacts.

-

d_norm Surface: A surface mapped with the normalized contact distance (d_norm) will visually highlight key interactions. Strong hydrogen bonds will appear as intense red spots on the surface.[33]

-

2D Fingerprint Plots: These plots summarize all interactions by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ).[34] The plot can be deconstructed to show the percentage contribution of each type of contact (e.g., H···H, C···H, N···H, F···H), providing a quantitative fingerprint of the crystal packing forces.[35][32]

Conclusion

This technical guide provides a comprehensive, expert-led framework for the synthesis, crystallization, and detailed structural elucidation of this compound. While the definitive crystal structure awaits experimental determination, the predictive analysis herein, grounded in the established principles of physical organic chemistry and crystallography, offers a robust hypothesis of its molecular and supramolecular features. The anticipated structure is predicted to be dominated by strong N-H···N hydrogen-bonded dimers, which are further organized by fluorine-influenced π-π stacking and weaker C-H···O/F contacts. The detailed protocols and predictive insights presented serve as an essential resource for researchers, enabling a more targeted and efficient approach to the structural characterization of this and related heterocyclic compounds, ultimately accelerating their potential development in medicinal chemistry.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

-

Adams, H., Blanco, J. L., Chessari, G., Hunter, C. A., Low, C. M., Sanderson, J. M., & Vinter, J. G. (2001). Quantitative determination of intermolecular interactions with fluorinated aromatic rings. Chemistry, 7(16), 3494-503. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (20), 2070-2071. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Hagmann, W. K. (2008). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. [Link]

-

Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Soliman, S. M. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]

-

CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

-

Bolte, M., & Bendeif, E. E. (2014). Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1). Acta Crystallographica Section C, 70(Pt 10), 927-33. [Link]

-

Bou-Salah, L., El-Metwaly, N., & Al-Abdullah, E. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(12), 2291. [Link]

-

Hunter, C. A., & Vinter, J. G. (2001). Quantitative Determination of Intermolecular Interactions with Fluorinated Aromatic Rings. ElectronicsAndBooks. [Link]

-

The University of Oklahoma. (n.d.). Structure Refinement. The University of Oklahoma. [Link]

-

Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Molecular Solids Group. [Link]

-

Giacovazzo, C., & Siliqi, D. (2013). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

-

Carleton College. (2018). Single Crystal Structure Refinement (SREF). SERC. [Link]

-

Salo, T., & Gohlke, H. (2011). Heteroaromatic π-Stacking Energy Landscapes. PMC - PubMed Central - NIH. [Link]

-

University of St Andrews. (n.d.). Introduction to Structure Refinement. University of St Andrews. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Hunter, C. A., & Vinter, J. G. (1994). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions, 90(18), 2693-2699. [Link]

-

MIT OpenCourseWare. (n.d.). Structure refinement. MIT OpenCourseWare. [Link]

- Google Sites. (n.d.).

-

MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. [Link]

-

Wang, Y., Zhang, J., & Zhang, J. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules, 27(15), 5020. [Link]

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 123-132. [Link]

-

Nanyang Technological University. (n.d.). Single-crystal growth of organic semiconductors. DR-NTU. [Link]

-

University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

Gohlke, H., & Salo, T. (2014). Heteroaromatic π-Stacking Energy Landscapes. Journal of Chemical Information and Modeling, 54(5), 1325-1337. [Link]

-

Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. [Link]

-

Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

-

ResearchGate. (n.d.). Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole–succinic acid (1/2), 2-amino-1,3,4-thiadiazole–glutaric acid (1/1) and 2. ResearchGate. [Link]

-

ACS Publications. (n.d.). Stacking Interactions of Druglike Heterocycles with Nucleobases. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.joc.5b02 stacking]([Link] stacking)

-

ResearchGate. (n.d.). Fig. 4. The π-π stacking interactions in crystal structures of 6 (top)... ResearchGate. [Link]

-

Sánchez-Viesca, F., & Gómez, R. (2013). Weak Hydrogen Bonds in Some Six- and Five-atom Interactions: An AIM Topological Analysis. International Journal of Organic Chemistry, 3(1), 1-6. [Link]

-

Alkorta, I., Elguero, J., & Mó, O. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3530. [Link]

-

El-Sayed, N. N. E., & Al-Omair, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of intermolecular interactions with fluorinated aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. m.youtube.com [m.youtube.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 17. sssc.usask.ca [sssc.usask.ca]

- 18. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 21. ou.edu [ou.edu]

- 22. Introduction [pd.chem.ucl.ac.uk]

- 23. ocw.mit.edu [ocw.mit.edu]

- 24. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Influence of fluorine on aromatic interactions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Heteroaromatic π-Stacking Energy Landscapes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. mdpi.com [mdpi.com]

- 34. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

The Emergence of Fluorophenyl-Thiazole Scaffolds: From Synthesis to Multi-Target Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Union of Fluorine and the Thiazole Nucleus

In the landscape of medicinal chemistry, the thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs, from the vitamin thiamine to antiretrovirals like Ritonavir and CNS agents such as Riluzole.[1][2] Its aromatic nature, coupled with multiple reactive sites, makes it a versatile template for designing novel therapeutic agents.[1] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity, which can profoundly improve a molecule's pharmacokinetic and pharmacodynamic profile.[3][4]

This guide provides a comprehensive review of the discovery of fluorophenyl-thiazole compounds, a class of molecules that marries the biological versatility of the thiazole nucleus with the unique physicochemical advantages of fluorine. We will delve into the foundational synthetic methodologies, explore the diverse spectrum of biological activities uncovered, and decode the critical structure-activity relationships that govern their therapeutic potential. This document is designed not as a rigid protocol book, but as a technical narrative to explain the causality behind the experimental choices and to provide a self-validating framework for researchers in the field.

Part 1: The Synthetic Foundation - Crafting the Fluorophenyl-Thiazole Core

The successful exploration of any chemical scaffold begins with robust and versatile synthetic routes. The Hantzsch thiazole synthesis remains a primary and highly effective method for constructing the 2,4-disubstituted thiazole ring system, which is prevalent in this class of compounds.[2][3][5]

Core Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that involves the cyclization of an α-haloketone with a thioamide. In the context of fluorophenyl-thiazoles, the key precursors are typically a substituted thiosemicarbazone and a fluorinated 2-bromoacetophenone.[3][5]

The rationale for this choice is twofold:

-

Accessibility of Precursors: Fluorinated acetophenones and various thiosemicarbazides are readily available or can be synthesized, allowing for the creation of diverse compound libraries.

-

Reaction Efficiency: The reaction generally proceeds with moderate to good yields under relatively straightforward reflux conditions, making it suitable for both initial discovery and scale-up efforts.[5]

Below is a generalized workflow representing the Hantzsch synthesis for this class of compounds.

Caption: General workflow for the Hantzsch synthesis of fluorophenyl-thiazole compounds.

Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol is a representative example based on methodologies reported in the literature.[3][5]

Objective: To synthesize a target fluorophenyl-thiazole derivative via Hantzsch cyclization.

Materials:

-

Substituted thiosemicarbazone (1.0 eq)

-

2-bromo-4-fluoroacetophenone (1.0 eq)

-

Absolute Ethanol (solvent)

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve an equimolar mixture of the selected thiosemicarbazone and 2-bromo-4-fluoroacetophenone in absolute ethanol.

-

Condensation: Heat the mixture to reflux and maintain for 4-5 hours. The causality here is that the thermal energy drives the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by dehydration and cyclization.

-

Monitoring: Monitor the reaction progress using TLC (e.g., acetone/n-hexane 1:3 mixture) until the starting materials are consumed.[3]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The cyclized product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual reactants, and dry. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Structural Validation: A Self-Validating System

The identity and purity of the synthesized compounds must be rigorously confirmed. This is a self-validating step where multiple orthogonal techniques provide converging evidence.

-

FTIR Spectroscopy: Look for characteristic absorption bands. For instance, N-H stretching is typically observed in the 3138–3278 cm⁻¹ region, confirming the presence of the hydrazinyl moiety.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule. Key signals to confirm structure include the N-H proton (a singlet appearing downfield, ~11.26–12.50 ppm), the azomethine proton (-N=CH-, ~7.85–8.43 ppm), and a characteristic singlet for the proton at the 5-position of the thiazole ring (~6.22–7.50 ppm).[3][5]

-

¹⁹F NMR Spectroscopy: This is crucial for confirming the presence and environment of the fluorine atom on the phenyl ring. A single peak in the proton-decoupled spectrum is expected for a mono-fluorinated phenyl group.[3][5]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass, which is used to confirm the elemental composition of the newly synthesized compound with high accuracy.[3][5]

Part 2: Unveiling Biological Potential - A Multi-Target Exploration

The fluorophenyl-thiazole scaffold has proven to be a remarkably fruitful template, yielding compounds with a wide array of biological activities. This section details the experimental approaches used to uncover these properties.

Antidiabetic Activity: Targeting α-Amylase and Glycation

Advanced glycation end-products (AGEs) and postprandial hyperglycemia are key therapeutic targets in diabetes management. Fluorophenyl-thiazole derivatives have shown potent activity in these areas.[3][5]

1. α-Amylase Inhibition Assay: This assay identifies compounds that can slow the breakdown of complex carbohydrates into glucose, thereby reducing post-meal glucose spikes.

-

Protocol:

-

Prepare a solution of α-amylase in a phosphate buffer.

-

Pre-incubate the enzyme with various concentrations of the test compound. The rationale is to allow the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate the reaction by adding a starch solution.

-

After a set incubation period, stop the reaction by adding dinitrosalicylic acid color reagent.

-

Measure the absorbance to quantify the amount of reducing sugar (maltose) produced.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). Acarbose is commonly used as a standard reference.[3][5]

-

2. Antiglycation Assay: This assay measures the ability of a compound to prevent the non-enzymatic glycation of proteins, a process that contributes to diabetic complications.

-

Protocol:

-

Prepare a reaction mixture containing Bovine Serum Albumin (BSA), glucose, and the test compound in a phosphate buffer.

-

Incubate the mixture at a controlled temperature for several days to allow the glycation process to occur.

-